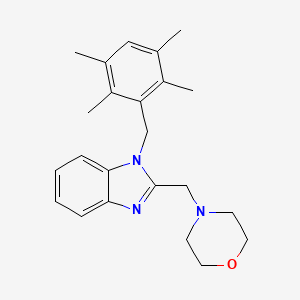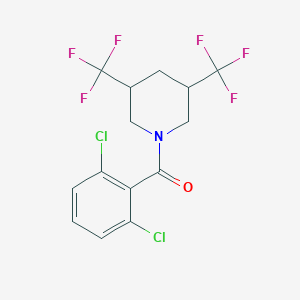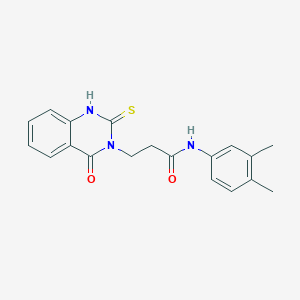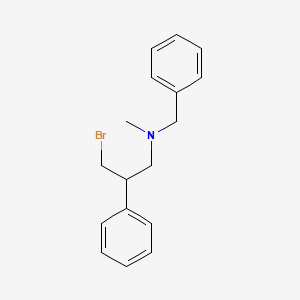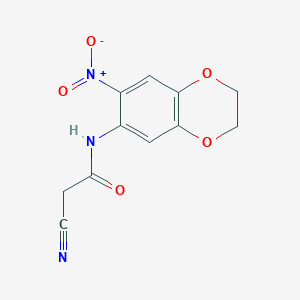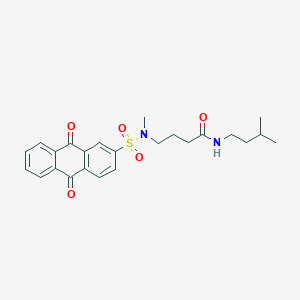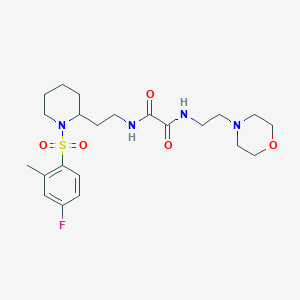
3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Molecular Structure and Reactivity
- Furan Diels-Alder Reaction : Difluorinated alkenoates, such as ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, react rapidly with furans in the presence of a tin(IV) catalyst. This reaction highlights the unique reactivity of difluorinated compounds, including those similar to 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, in forming new carbon-carbon bonds. (Griffith et al., 2006)
Antimicrobial Applications
- Antibacterial and Antifungal Properties : Compounds structurally related to the chemical , such as difluoromethylated indol-2-ones, have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrate significant antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections. (Chundawat et al., 2016)
Fluorination Techniques
- Decarboxylative Fluorination : Techniques involving the decarboxylative fluorination of heteroaromatic carboxylic acids, such as furan, are relevant. These methods, applicable to compounds like this compound, enable the synthesis of fluorinated derivatives, which are significant in pharmaceutical research. (Yuan et al., 2017)
Molecular Modification and Sensing
- Modification for Sensing : Modifications in molecular structure, such as those in 3-hydroxyflavone derivatives, can significantly affect properties like fluorescence sensing and imaging. This can be relevant for compounds like this compound, suggesting potential applications in developing fluorescent probes. (Han et al., 2018)
Synthesis of Fluorinated Molecules
- C-H Alkenylation : The synthesis of benzamides with difluorohomoallylic silyl ethers via C-H alkenylation demonstrates the feasibility of creating complex fluorinated compounds. This method could be applied to synthesize derivatives of this compound for pharmaceutical and agrochemical applications. (Cui et al., 2023)
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCROVECSHVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
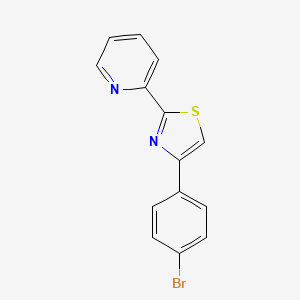
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
